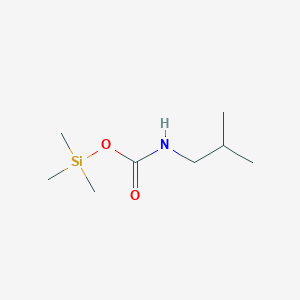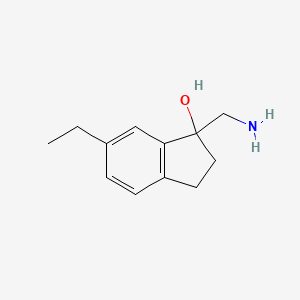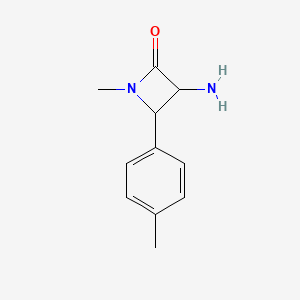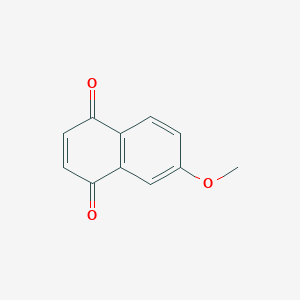
Trimethylsilyl (2-methylpropyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethylsilyl (2-methylpropyl)carbamate is a chemical compound that features a trimethylsilyl group attached to a carbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trimethylsilyl (2-methylpropyl)carbamate can be synthesized through the reaction of 2-methylpropylamine with trimethylsilyl isocyanate. The reaction typically occurs under mild conditions, often at room temperature, and does not require the use of a catalyst. The general reaction scheme is as follows:
2-methylpropylamine+trimethylsilyl isocyanate→Trimethylsilyl (2-methylpropyl)carbamate
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethylsilyl (2-methylpropyl)carbamate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce 2-methylpropylamine and trimethylsilanol.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous acid/base.
Substitution: Common reagents include halides and other nucleophiles, often under mild conditions.
Major Products
Hydrolysis: Produces 2-methylpropylamine and trimethylsilanol.
Substitution: Produces various substituted carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
Trimethylsilyl (2-methylpropyl)carbamate has several applications in scientific research:
Organic Synthesis: Used as a protecting group for amines, allowing for selective reactions on other parts of the molecule.
Medicinal Chemistry: Investigated for its potential use in drug design, particularly in the development of prodrugs that can be activated in the body.
Analytical Chemistry: Employed in derivatization reactions to increase the volatility of compounds for gas chromatography analysis.
Mécanisme D'action
The mechanism of action of Trimethylsilyl (2-methylpropyl)carbamate primarily involves its role as a protecting group. The trimethylsilyl group can be easily attached and removed under mild conditions, making it useful for temporary protection of functional groups during multi-step synthesis. The carbamate moiety can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trimethylsilyl carbamate
- N,O-Bis(trimethylsilyl)carbamate
- Trimethylsilyl N-(trimethylsilyl)carbamate
Uniqueness
Trimethylsilyl (2-methylpropyl)carbamate is unique due to the presence of the 2-methylpropyl group, which can impart different steric and electronic properties compared to other trimethylsilyl carbamates. This can influence its reactivity and suitability for specific applications in organic synthesis and medicinal chemistry.
Propriétés
Numéro CAS |
73120-10-2 |
|---|---|
Formule moléculaire |
C8H19NO2Si |
Poids moléculaire |
189.33 g/mol |
Nom IUPAC |
trimethylsilyl N-(2-methylpropyl)carbamate |
InChI |
InChI=1S/C8H19NO2Si/c1-7(2)6-9-8(10)11-12(3,4)5/h7H,6H2,1-5H3,(H,9,10) |
Clé InChI |
KKEDQIGDBSMCLT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CNC(=O)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(7-Methoxy-2H-pyrazolo[3,4-c]pyridin-2-yl)ethanone](/img/structure/B11906333.png)






![4,5-Dihydroimidazo[1,2-A]quinolin-7-OL](/img/structure/B11906374.png)





